2-Ethyl-4-methoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes. It is a structural isomer of vanillin, a widely used flavoring agent. [] While less studied than its isomer, 2-ethyl-4-methoxybenzaldehyde has emerged as a compound of interest in various scientific fields, particularly for its antimicrobial and antimycotic properties.
Research indicates that 2-ethyl-4-methoxybenzaldehyde readily undergoes condensation reactions with amino sugars, such as D-glucamine, to form Schiff base derivatives. [] These Schiff bases have exhibited significant antiaflatoxigenic and antimicrobial properties. [] Further research is needed to comprehensively analyze other chemical reactions involving 2-ethyl-4-methoxybenzaldehyde.
Antimicrobial and Antimycotic Agent: Research highlights the efficacy of 2-ethyl-4-methoxybenzaldehyde and its derivatives against various bacteria and fungi. [, ] It demonstrates synergistic effects with other antimicrobial agents, enhancing their activity. [] This property holds potential for developing novel therapeutic strategies against infectious diseases.
Antifumonisin Agent: 2-Ethyl-4-methoxybenzaldehyde shows promise as an antifumonisin agent, effectively inhibiting the growth of Fusarium verticillioides and reducing fumonisin B1 production. [] This finding has significant implications for food safety and security, potentially leading to the development of strategies to control fumonisin contamination in food and feed.
Biofilm Inhibition: Studies suggest the potential of 2-ethyl-4-methoxybenzaldehyde in inhibiting biofilm formation, specifically in Staphylococcus epidermidis. [] This activity could be explored further for developing strategies to prevent biofilm-associated infections, particularly in medical device-related infections.
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